5-Bromo-2,3-dihydrobenzofuran-7-carboxamide
Overview
Description
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide is a chemical compound that belongs to the benzofuran family Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position . The subsequent introduction of the carboxamide group can be achieved through various amide formation reactions, such as the reaction of the brominated intermediate with an amine in the presence of a coupling agent like EDCI or DCC .
Industrial Production Methods
Industrial production of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amide formation to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly as an inhibitor of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1).
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage, which can lead to cell death in cancer cells . This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-7-carboxamide: Lacks the bromine atom but shares a similar core structure.
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another derivative with a different functional group at the 3-position.
Uniqueness
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts . This makes it a valuable compound for developing new drugs and studying its effects on biological systems .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHRFZWCOAWUOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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